molecular formula C18H17N3O3S B2975302 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one CAS No. 851802-47-6

1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one

Cat. No.: B2975302
CAS No.: 851802-47-6
M. Wt: 355.41
InChI Key: RVYLQKCNHZSOLU-UHFFFAOYSA-N
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Description

The compound 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one features a 4,5-dihydroimidazole core substituted at position 2 with a (4-nitrophenyl)methylsulfanyl group and at position 1 with a phenylethanone moiety.

Properties

IUPAC Name

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-17(12-14-4-2-1-3-5-14)20-11-10-19-18(20)25-13-15-6-8-16(9-7-15)21(23)24/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYLQKCNHZSOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s imidazole ring is a key pharmacophore in many drugs, making it a potential candidate for developing new therapeutic agents.

    Biological Studies: Its ability to interact with biological targets, such as enzymes and receptors, makes it useful in studying biochemical pathways and mechanisms.

    Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. The phenylethanone moiety can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
  • Core Structure: Aromatic imidazole ring (non-hydrogenated) with a nitro group at position 3.
  • Substituents : Chloromethylphenyl at position 4 and methyl groups at positions 1 and 2.
  • Key Differences : The target compound has a hydrogenated imidazole ring (4,5-dihydro), a sulfanyl-linked 4-nitrophenyl group, and lacks methyl substituents. The nitro group in the target compound is on the benzyl side chain rather than the imidazole ring, which may reduce steric hindrance and alter electronic effects .
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one ()
  • Core Structure : Imidazole-oxadiazole hybrid.
  • Substituents: Phenylethanone at position 1 and a sulfanyl-linked oxadiazole ring.
  • Key Differences : The oxadiazole ring introduces additional hydrogen-bonding sites and rigidity compared to the dihydroimidazole core of the target compound. The absence of a nitro group may reduce redox activity but improve metabolic stability .
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol ()
  • Core Structure: Imidazole linked to a fluorophenyl-ethanol group.
  • Substituents : Fluorine on the phenyl ring and a hydroxyl group for hydrogen bonding.
  • Key Differences : The fluorophenyl group enhances electronegativity, while the hydroxyl group enables crystal packing via O–H⋯N interactions. The target compound’s nitro group and sulfanyl linkage may confer distinct solubility and reactivity profiles .
2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylpropan-1-one ()
  • Core Structure: Benzimidazole with a morpholinylpropanone group.
  • Substituents : Morpholine (a saturated heterocycle) enhances solubility, while benzimidazole offers aromaticity.
  • Key Differences : The benzimidazole core provides extended conjugation compared to the dihydroimidazole in the target compound. The morpholine substituent likely increases hydrophilicity, contrasting with the nitro group’s lipophilic nature .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound 4,5-Dihydroimidazole 4-Nitrophenylsulfanyl, phenylethanone Potential redox modulation (inferred)
4-[4-(Chloromethyl)phenyl]-... () Aromatic imidazole Chloromethylphenyl, nitro Not specified
Oxadiazole-imidazole () Imidazole-oxadiazole Phenylethanone, oxadiazole Heterocyclic interaction sites
4-Fluorophenyl-imidazole () Imidazole Fluorophenyl, hydroxyl Hydrogen-bonded crystal packing
Morpholinyl-benzimidazole () Benzimidazole Morpholinyl, sulfanyl Enhanced solubility

Biological Activity

The compound 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique imidazole ring substituted with a sulfanyl group and a nitrophenyl moiety, which may contribute to its biological properties. The molecular formula is C20H24N4O2SC_{20}H_{24}N_4O_2S, and it exhibits distinct physical and chemical properties that influence its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antioxidant Properties

Studies have shown that compounds containing nitrophenyl groups often exhibit significant antioxidant activity. The presence of the nitro group in the structure of this compound suggests potential for scavenging free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

Molecular docking studies indicate that the compound may possess anti-inflammatory properties. The imidazole ring is known for its ability to interact with various biological targets, potentially inhibiting pathways involved in inflammation .

Antimicrobial Activity

Preliminary tests have indicated that derivatives of compounds with similar structures exhibit antimicrobial properties. This suggests that our compound may also demonstrate efficacy against certain bacterial strains, although specific studies are needed to confirm this .

Research Findings and Case Studies

A variety of studies have explored the biological effects of related compounds, providing insights into the potential applications of 1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialPotential efficacy against bacteria
NeurotoxicitySubstrates for MAO-B

The mechanisms underlying the biological activities of this compound can be attributed to its structural features:

  • Electrophilic Nature : The nitro group enhances the electrophilic character of the compound, facilitating interactions with nucleophiles in biological systems .
  • Hydrogen Bonding : The imidazole ring can form hydrogen bonds with biological macromolecules, potentially affecting enzyme activity and receptor binding .

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